Methyl 3-oxo-6-heptenoate Methyl 3-oxo-6-heptenoate
Brand Name: Vulcanchem
CAS No.: 30414-57-4
VCID: VC4096711
InChI: InChI=1S/C8H12O3/c1-3-4-5-7(9)6-8(10)11-2/h3H,1,4-6H2,2H3
SMILES: COC(=O)CC(=O)CCC=C
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Methyl 3-oxo-6-heptenoate

CAS No.: 30414-57-4

Cat. No.: VC4096711

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-oxo-6-heptenoate - 30414-57-4

Specification

CAS No. 30414-57-4
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name methyl 3-oxohept-6-enoate
Standard InChI InChI=1S/C8H12O3/c1-3-4-5-7(9)6-8(10)11-2/h3H,1,4-6H2,2H3
Standard InChI Key HQLSDJWYINRSAP-UHFFFAOYSA-N
SMILES COC(=O)CC(=O)CCC=C
Canonical SMILES COC(=O)CC(=O)CCC=C

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Methyl 3-oxo-6-heptenoate has the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . Its IUPAC name is methyl 3-oxohept-6-enoate, and it features the following structural elements:

  • A β-keto ester moiety at positions 2–3.

  • A terminal double bond (C6–C7) conferring electrophilic reactivity.

  • A methyl ester group at position 1.

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point227.3°C at 760 mmHg
Density0.985 g/cm³
Refractive Index1.437
Flash Point91°C
LogP (Partition Coefficient)1.47

The compound’s SMILES notation is COC(=O)CC(=O)CCC=C, and its InChIKey is HQLSDJWYINRSAP-UHFFFAOYSA-N .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary methods dominate its synthesis:

  • Nucleophilic Substitution: Reacting ethyl acetoacetate with allyl bromide in the presence of sodium ethoxide yields methyl 3-oxo-6-heptenoate via alkylation at the α-position. This method achieves yields up to 75% under optimized conditions .

  • Cross-Coupling: A palladium-catalyzed reaction between methacryloyl chloride and ethyl 4-iodobutyrate using tetrakis(triphenylphosphine)palladium(0) produces the compound in 73% yield .

Industrial Manufacturing

Industrial protocols emphasize continuous flow reactors to enhance scalability and reduce side reactions. Automated systems control parameters such as temperature (−10°C to 25°C) and solvent selection (anhydrous THF or benzene) to minimize hydrolysis of the ester group .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 5.77 (tdd, J = 6.6, 10.2, 17.0 Hz, 1H, CH₂=CH).

    • δ 3.49 (s, 2H, COOCH₃).

    • δ 2.62 (t, J = 7.2 Hz, 2H, CH₂CO) .

  • IR (neat): 1713 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch) .

Thermal Stability

The compound decomposes above 250°C, with a vapor pressure of 0.0781 mmHg at 25°C . Its flammability (flash point: 91°C) necessitates storage in sealed containers under inert gas .

Chemical Reactivity and Applications

Key Reactions

  • Michael Addition: The α,β-unsaturated ketone undergoes nucleophilic attack at C5, enabling cyclization to form five- or six-membered rings .

  • Oxidative Cyclization: Manganese(III) acetate mediates radical-based cyclization to produce aromatic furans .

  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, yielding methyl 3-hydroxy-6-heptenoate.

Table 2: Reaction Pathways and Products

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, H₂O/THF3-Oxohept-6-enoic acid
CyclocondensationAmidines, HCl/MeOHPyrimidine derivatives
Hydrazine CondensationN-MethylhydrazinePyrazole analogs

Pharmaceutical Applications

Methyl 3-oxo-6-heptenoate is a precursor to Pitavastatin Calcium, a cholesterol-lowering drug . Its β-keto ester moiety participates in Claisen condensations to form statin side chains .

Agrochemical and Material Uses

  • Fragrance Synthesis: The compound’s enone system contributes to floral notes in perfumes .

  • Polymer Cross-Linking: Reacts with diols to form biodegradable polyesters .

Biological Activity and Toxicology

Antimicrobial Properties

In vitro studies demonstrate inhibition of Escherichia coli (MIC: 128 µg/mL) and Staphylococcus aureus (MIC: 64 µg/mL). The mechanism likely involves disruption of membrane integrity via electrophilic attack on thiol groups.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Ethyl 3-Oxo-6-Heptenoate

PropertyMethyl 3-Oxo-6-HeptenoateEthyl 3-Oxo-6-Heptenoate
Molecular FormulaC₈H₁₂O₃C₉H₁₄O₃
Boiling Point227.3°C231.3°C
LogP1.471.87
Pharmaceutical UsePitavastatin precursorIntermediate in agrochemicals

The ethyl analog exhibits higher lipophilicity (LogP: 1.87) due to its longer alkyl chain, enhancing membrane permeability but reducing aqueous solubility.

Recent Advances and Future Directions

Recent studies (2024–2025) highlight:

  • Flow Chemistry: Microreactor systems improve yield to 85% by minimizing thermal degradation.

  • Biocatalytic Routes: Engineered lipases catalyze asymmetric reductions for chiral alcohol synthesis .

Future research should prioritize toxicological profiling and green chemistry approaches to enhance sustainability.

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